Delamanid metabolite M1

Description

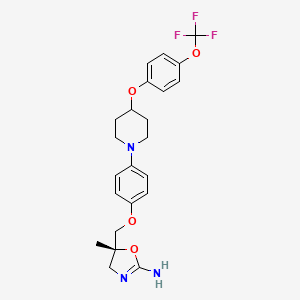

Structure

2D Structure

3D Structure

Properties

CAS No. |

1202875-92-0 |

|---|---|

Molecular Formula |

C23H26F3N3O4 |

Molecular Weight |

465.5 g/mol |

IUPAC Name |

(5R)-5-methyl-5-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-4H-1,3-oxazol-2-amine |

InChI |

InChI=1S/C23H26F3N3O4/c1-22(14-28-21(27)33-22)15-30-17-4-2-16(3-5-17)29-12-10-19(11-13-29)31-18-6-8-20(9-7-18)32-23(24,25)26/h2-9,19H,10-15H2,1H3,(H2,27,28)/t22-/m1/s1 |

InChI Key |

YDAIKJSLITWSBP-JOCHJYFZSA-N |

Isomeric SMILES |

C[C@@]1(CN=C(O1)N)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |

Canonical SMILES |

CC1(CN=C(O1)N)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |

Origin of Product |

United States |

Mechanistic Elucidation of Delamanid Metabolite M1 Formation and Subsequent Metabolic Cascades

Origin of Delamanid (B1670213) Metabolite M1.

The formation of metabolite M1 is a non-hepatic process, primarily occurring within the systemic circulation. This initial metabolic step is crucial as it precedes further biotransformation by cytochrome P450 enzymes.

Albumin-Mediated Bioconversion of Delamanid to M1.

Research has conclusively demonstrated that the conversion of delamanid to metabolite M1 is mediated by plasma proteins, with human serum albumin (HSA) being the principal catalyst. nih.govnih.gov In vitro studies using plasma from various species, including humans, dogs, rabbits, mice, and rats, showed rapid degradation of delamanid to M1. nih.gov Further investigations isolating different plasma protein fractions revealed that M1 formation occurred in the fraction containing albumin, γ-globulin, and α1-acid glycoprotein. nih.gov However, when incubated with purified preparations of these proteins, only HSA was capable of metabolizing delamanid to M1. nih.gov

This bioconversion involves the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of the parent delamanid molecule. nih.govresearchgate.netnih.gov The reaction follows Michaelis-Menten kinetics, with similar kinetic parameters observed in both human plasma and purified HSA solutions, reinforcing the primary role of albumin in this metabolic pathway. nih.gov

| Matrix | Km (μM) |

|---|---|

| Human Plasma | 67.8 |

| Human Serum Albumin (HSA) | 51.5 |

Identification of Extraneous Factors Influencing M1 Formation Kinetics.

The rate of albumin-mediated M1 formation is influenced by certain physicochemical factors. In vitro experiments have shown that the reaction rate increases with rising temperature (from 0-37°C) and pH (from 6.0-8.0). nih.gov This suggests that physiological conditions of body temperature and blood pH are conducive to this metabolic conversion. Additionally, experiments using plasma filtrate with a molecular mass cutoff of 30 kDa did not result in the conversion of delamanid to M1, indicating that the bioconversion is mediated by larger plasma proteins, which is consistent with the role of albumin (molecular weight ~66.5 kDa). nih.gov

Proposed Chemical Mechanisms for Albumin-Mediated M1 Formation.

The proposed mechanism for the degradation of delamanid by albumin involves a nucleophilic attack. nih.gov It is suggested that amino acid residues within the albumin protein act as nucleophiles, targeting the electron-poor carbon at the 5-position of the nitro-dihydro-imidazooxazole ring of delamanid. nih.gov This initial attack leads to the subsequent cleavage of the imidazooxazole (B14894385) moiety, resulting in the formation of metabolite M1. nih.gov

Pathways of Delamanid Metabolite M1 Further Metabolism.

Following its formation in the plasma, metabolite M1 becomes a crucial starting point for further metabolic transformations, primarily mediated by the hepatic cytochrome P450 (CYP) enzyme system. researchgate.netnih.govdrugbank.com

Multi-Enzymatic Pathways Initiated by M1.

Once formed, M1 is subsequently metabolized through at least three separate pathways, leading to the formation of several other metabolites (M2 to M8). researchgate.netnih.govdrugbank.com The existence of these multiple, parallel pathways for the metabolism of M1 suggests that clinically significant drug-drug interactions are less likely. nih.govresearchgate.net The major metabolic cascade in humans begins with the hydroxylation of the oxazole (B20620) moiety of M1 to form metabolite M2, which is then further oxidized to a ketone form, metabolite M3. nih.govnih.gov Another identified pathway involves the hydrolysis of M1 to form metabolite M4. nih.gov

Cytochrome P450 Enzyme Contributions to M1 Metabolism.

| Metabolite | Precursor | Metabolic Reaction | Primary Enzyme |

|---|---|---|---|

| M1 (DM-6705) | Delamanid | Cleavage of imidazooxazole moiety | Human Serum Albumin |

| M2 (DM-6720) | M1 | Hydroxylation of oxazole moiety | CYP3A4 |

| M3 (DM-6718) | M2 | Oxidation to ketone form | CYP3A4 |

Specificity of CYP Isoforms in M1 Hydroxylation and Oxidation (e.g., CYP3A4)

The major metabolic route for M1 in humans is a two-step process involving hydroxylation followed by oxidation, which is mainly catalyzed by the CYP3A4 isoform. nih.govdrugbank.comnih.gov This pathway begins with the hydroxylation of the oxazole moiety of M1 to create metabolite M2. nih.govnih.gov Subsequently, M2 undergoes further oxidation to form the ketone metabolite, M3. nih.govnih.gov

Research using recombinant P450 enzymes and human liver microsomes has confirmed that CYP3A4 is the principal enzyme responsible for the conversion of M1 to M3 via the intermediate M2. researchgate.net While the parent drug, delamanid, does not significantly inhibit or induce CYP enzymes, its metabolite M1 serves as a substrate for this key metabolic enzyme. nih.govnih.gov Studies have shown that other CYP isoforms like CYP1A1, CYP2D6, and CYP2E1 play a much lesser role in the metabolism of delamanid's metabolites. nih.govfrontiersin.org The central role of CYP3A4 in this cascade underscores its importance in the clearance and metabolic profile of delamanid's major metabolites. nih.gov

| Metabolic Step | Substrate | Primary Enzyme | Product | Reaction Type |

|---|---|---|---|---|

| Step 1 | M1 | CYP3A4 | M2 | Hydroxylation |

| Step 2 | M2 | CYP3A4 | M3 | Oxidation |

Involvement of Other Enzyme Systems in M1 Biotransformation

The initial formation of metabolite M1 is a distinctive feature of delamanid's metabolism, as it is not mediated by the hepatic CYP450 system. researchgate.netnih.gov Instead, M1 is produced from delamanid through cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety, a reaction catalyzed predominantly by plasma albumin. nih.govresearchgate.netnih.gov This bioconversion occurs extrahepatically within the plasma. researchgate.net

While the major subsequent pathway for M1 biotransformation is dependent on CYP3A4, the initial albumin-mediated formation of M1 is a critical, non-hepatic step. nih.govdrugbank.com This non-CYP-mediated formation, coupled with the multiple pathways for M1's subsequent metabolism, suggests a lower likelihood of clinically significant drug-drug interactions related to the initial metabolic step of delamanid. nih.govdrugbank.com

| Compound | Metabolic Process | Key Enzyme/Protein | Location |

|---|---|---|---|

| Delamanid | Conversion to M1 | Plasma Albumin | Plasma (Extrahepatic) |

| Metabolite M1 | Hydroxylation to M2 | CYP3A4 | Liver (Hepatic) |

| Metabolite M2 | Oxidation to M3 | CYP3A4 | Liver (Hepatic) |

Compound Names

| Abbreviation/Name | Full Chemical Name/Description |

| Delamanid | (2R)-2-Methyl-6-nitro-2-({4-[4-(4-trifluoromethoxyphenoxy)piperidin-1-yl]phenoxy}methyl)-2,3-dihydroimidazo[2,1-b]oxazole |

| M1 (DM-6705) | (R)-2-amino-4,5-dihydrooxazole derivative |

| M2 ((4RS,5S)-DM-6720) | (4RS,5S)-2-amino-4,5-dihydro-4-hydroxyoxazole derivative |

| M3 ((S)-DM-6718) | (S)-2-imino-oxazolidin-4-one derivative |

Pharmacokinetic Dispositions of Delamanid Metabolite M1 Across Biological Systems

Systemic Exposure and Distribution Dynamics of M1

Following repeated oral administration of Delamanid (B1670213), M1 is identified as the major metabolite circulating in human plasma, exhibiting the highest exposure among eight identified metabolites (M1-M8). researchgate.netnih.gov The formation of M1 is a non-hepatic process, occurring within the plasma itself. researchgate.netnih.gov Once formed, M1 serves as a key intermediate, being further metabolized through three distinct pathways, with the major route in humans involving hydroxylation by CYP3A4 to form metabolite M2. researchgate.netnih.gov Like its parent compound, M1 is highly bound to plasma proteins, with a reported free fraction of only 0.003. nih.gov

Comparative Quantitative Analysis of M1 Exposure Relative to Delamanid and Other Metabolites

Quantitative analysis confirms the prominence of M1 in systemic circulation after Delamanid administration. In patients with multidrug-resistant tuberculosis receiving 100 mg of Delamanid twice daily, the maximum plasma concentration (Cmax) of M1 reached 0.32 μmol/liter. nih.gov Studies have established that M1 demonstrates the highest exposure levels among all eight metabolites characterized following repeated dosing in humans. researchgate.netnih.gov While Delamanid has a terminal half-life of 30-38 hours, its metabolite M1 exhibits a significantly longer terminal half-life, estimated to be between 121 and 322 hours, or approximately 5 to 13 days. ufl.edunih.gov Another population pharmacokinetic model predicted a terminal half-life of 15.1 hours for Delamanid and 7.8 days for M1. researchgate.net

| Compound | Parameter | Value | Species | Reference |

|---|---|---|---|---|

| Delamanid | Terminal Half-Life | 30-38 hours | Human | ufl.edunih.gov |

| Metabolite M1 (DM-6705) | Terminal Half-Life | 121-322 hours (5-13 days) | Human | ufl.edunih.gov |

| Metabolite M1 (DM-6705) | Cmax | 0.32 µmol/L | Human | nih.gov |

Inter-Species Variability in Delamanid Metabolite M1 Pharmacokinetics

Species-Dependent Rates of M1 Formation and Clearance in Pre-Clinical Models

The rate at which Delamanid is converted to M1 varies considerably among species, as demonstrated by in vitro studies using plasma. Delamanid was rapidly degraded in the plasma of all tested species, but the half-life of this degradation differed significantly. nih.gov The metabolic activities leading to M1 formation are notably higher in dogs and humans than in rodents. researchgate.netnih.gov

| Species | Delamanid Plasma Degradation Half-Life (hours) | Reference |

|---|---|---|

| Human | 0.64 | nih.gov |

| Dog | 0.84 | nih.gov |

| Rabbit | 0.87 | nih.gov |

| Mouse | 1.90 | nih.gov |

| Rat | 3.54 | nih.gov |

Contributions of Differential Metabolic Activities to Species-Specific M1 Profiles

The observed inter-species differences in M1 exposure are primarily caused by the differential metabolic activity of plasma albumin. researchgate.netnih.gov In vitro investigations have confirmed that human serum albumin (HSA) is predominantly responsible for metabolizing Delamanid to M1. nih.gov The kinetics of M1 formation in both human plasma and a pure HSA solution were found to be comparable, with similar Michaelis-Menten constant (Km) values of 67.8 µM in plasma and 51.5 µM in HSA. nih.gov This strongly suggests that the varying capacity of albumin among species to catalyze this reaction is the key driver of the different pharmacokinetic profiles observed for M1. researchgate.netnih.gov

Predictive Pharmacokinetic Modeling of this compound

Population pharmacokinetic (PopPK) models have been developed to characterize the concentration-time course of both Delamanid and its primary metabolite, M1. researchgate.net These models are essential for understanding the relationship between the parent drug and the metabolite and for evaluating the influence of various factors on their disposition. ufl.edu One joint PopPK model described Delamanid pharmacokinetics with a one-compartment disposition model with transit compartment absorption, while M1 was described by a one-compartment model with its input being the clearance of Delamanid. researchgate.net

Application of Physiologically Based Pharmacokinetic (PBPK) Models for M1

Physiologically based pharmacokinetic (PBPK) models have been constructed to simulate the human pharmacokinetic profile of Delamanid and, by extension, its metabolites. nih.govresearchgate.net A key assumption in these models is that Delamanid is metabolized by albumin not only in circulating plasma but also within various tissues. nih.govresearchgate.net By incorporating this unique metabolic pathway, PBPK models have successfully simulated human plasma concentration-time courses that are consistent with observed clinical data. nih.govresearchgate.net More streamlined, "minimal" PBPK models have also been developed to accelerate preclinical development, proving effective in recapitulating the pharmacokinetic dynamics of Delamanid in murine models. nih.govfrontiersin.org These modeling approaches are crucial for predicting drug concentrations in various organs and understanding the disposition of both the parent drug and its metabolites like M1. nih.gov

Allometric Scaling Techniques for M1 Pharmacokinetic Extrapolation

Allometric scaling is a mathematical method used to predict human pharmacokinetic (PK) parameters from data obtained in animal species. allucent.com This technique is founded on the principle that many physiological and metabolic processes scale in a predictable manner with body size. allucent.com For Delamanid and its primary metabolite, M1 (also known as DM-6705), allometric scaling has been employed to extrapolate pharmacokinetic parameters, particularly clearance and volume of distribution, across species.

In population pharmacokinetic models of Delamanid and M1, all disposition parameters for both the parent drug and the metabolite have been tested with allometric scaling, using either total body weight or fat-free mass. ufl.edu Studies have consistently found that total body weight is a better descriptor for the disposition of both Delamanid and M1. ufl.edunih.gov Specifically, clearance parameters are typically scaled with an exponent of 0.75, and volume of distribution parameters are scaled with an exponent of 1. nih.gov

One study that developed a joint population pharmacokinetic model for Delamanid and M1 incorporated allometric scaling with body weight for the disposition parameters of both compounds. nih.govnih.gov This approach is a standard method in population PK modeling to account for differences in body size among individuals. nih.gov Another analysis also found that the clearances for both Delamanid and M1 were best allometrically scaled using total body weight. ufl.edu

While direct allometric scaling from animals to humans for Delamanid itself has been performed to predict parameters like distribution volume at steady state from data in mice, rats, and dogs, the extrapolation for M1 is often integrated into joint parent-metabolite population PK models. researchgate.netresearchgate.netresearchgate.net In these models, the scaling of M1's parameters based on body weight is a key component in accurately describing its pharmacokinetic profile across a diverse patient population. ufl.edunih.gov

Table 1: Allometric Scaling Exponents Used in Pharmacokinetic Modeling for this compound (DM-6705)

| Parameter | Body Size Descriptor | Scaling Exponent |

|---|---|---|

| Clearance | Total Body Weight | 0.75 |

Population Pharmacokinetic Analysis of this compound Disposition

Population pharmacokinetic (PopPK) analysis is a powerful tool used to characterize the concentration-time course of drugs and their metabolites in a patient population, and to identify sources of variability. Several PopPK analyses have been conducted to describe the disposition of Delamanid and its major metabolite, M1 (DM-6705).

A key finding from these analyses is that the pharmacokinetics of M1 are well-described by a one- or two-compartment disposition model with linear elimination. ufl.edunih.govnih.govdiva-portal.org The formation of M1 is directly linked to the clearance of the parent drug, Delamanid, which is primarily metabolized by albumin. nih.govnih.gov

One joint PopPK model described the pharmacokinetics of M1 using a one-compartment disposition model, with Delamanid's clearance serving as the input for the metabolite's formation. nih.govnih.gov This analysis, conducted in 52 adult patients with drug-resistant tuberculosis, predicted a terminal half-life for M1 of 7.8 days (187.2 hours). nih.govnih.gov Another study involving 24 adult participants also successfully described the pharmacokinetics of M1 using a two-compartment disposition model, reporting a typical clearance value of 137 L/h. ufl.edu

In a pediatric population of 37 children (ages 0.67 to 17 years), the disposition of M1 was characterized using a two-compartment model with linear elimination. diva-portal.orgnih.gov The PopPK model for this pediatric group included body weight as a significant covariate on the apparent volume of distribution and apparent clearance for M1. diva-portal.org Interestingly, age was also identified as a covariate affecting the fraction of Delamanid metabolized to M1. diva-portal.org

Covariate analysis across different studies has explored the influence of various factors on M1's pharmacokinetics. While body weight is a consistent and significant covariate, ufl.edunih.govnih.gov other factors have shown less impact. For instance, in one study with adult patients, plasma albumin concentrations, co-administration with bedaquiline, and HIV co-infection did not have a significant effect on the pharmacokinetics of M1. nih.govnih.govresearchgate.net Similarly, another study found no statistically significant effect of pregnancy, albumin levels, or HIV status on the pharmacokinetics of M1. ufl.edu

Table 2: Summary of Population Pharmacokinetic Models for this compound (DM-6705)

| Population | M1 Disposition Model | Key Findings |

|---|---|---|

| Adult Patients (n=52) nih.govnih.gov | One-compartment with linear elimination | Predicted terminal half-life of 7.8 days. Body weight was a significant covariate. Albumin, bedaquiline, and HIV status were not significant. |

| Adult Patients (n=24) ufl.edu | Two-compartment | Typical clearance value of 137 L/h. Body weight was a significant covariate. Pregnancy, albumin, and HIV status were not significant. |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Alternative Name |

|---|---|

| Delamanid | OPC-67683 |

| This compound | DM-6705 |

Molecular Interactions of Delamanid Metabolite M1 with Drug Metabolizing Enzymes and Transporters

Modulatory Effects of Delamanid (B1670213) Metabolite M1 on Cytochrome P450 Enzymes

The cytochrome P450 (CYP) enzyme system is a primary pathway for the metabolism of many drugs. The inhibitory potential of a drug or its metabolites on these enzymes can lead to clinically significant DDIs.

In vitro studies have been conducted to evaluate the effect of delamanid and its metabolites on various CYP isoforms. While the parent drug, delamanid, shows little to no inhibitory effect on major CYP enzymes, its metabolites have demonstrated some inhibitory activity. nih.govscienceopen.com However, these inhibitory effects were consistently observed only at concentrations significantly higher than those found in human plasma during clinical trials. nih.gov This suggests that delamanid metabolite M1 is unlikely to cause clinically relevant drug-drug interactions through the inhibition of the CYP enzyme system. nih.gov

Table 1: Summary of In Vitro CYP Inhibition by Delamanid Metabolites

| CYP Isoform | Finding | Clinical Relevance |

|---|---|---|

| Various Isoforms | Delamanid's metabolites inhibit some CYP isoforms. | Unlikely, as inhibition only occurs at concentrations well above those observed in human plasma. nih.gov |

This compound as a Substrate and Inhibitor of Drug Transporters

Drug transporters, such as ATP-Binding Cassette (ABC) and Solute Carrier (SLC) transporters, are critical for the absorption, distribution, and excretion of drugs. Interactions with these transporters can significantly alter a drug's pharmacokinetics.

In vitro studies have characterized the interactions between M1 and key ABC efflux transporters, P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2).

M1 as a Substrate: Unlike its parent compound, delamanid, metabolite M1 has been identified as a substrate for P-gp. asm.orgnih.govnih.gov This means P-gp can actively transport M1 out of cells.

M1 as an Inhibitor: M1 has been shown to inhibit the transport functions of both P-gp and BCRP. nih.govnih.gov However, this inhibition occurs at relatively high concentrations. The 50% inhibitory concentrations (IC50) were determined to be 4.65 µmol/L for P-gp and 5.71 µmol/L for BCRP. asm.orgnih.gov1stoncology.com These IC50 values are well above the maximum plasma concentrations of M1 observed in patients after multiple doses of delamanid. asm.orgnih.govnih.gov

Table 2: In Vitro Inhibitory Profile of M1 on ABC Transporters

| Transporter | Substrate Status for M1 | IC50 of M1 (µmol/L) |

|---|---|---|

| P-glycoprotein (P-gp/MDR1) | Yes nih.govnih.gov | 4.65 asm.orgnih.gov |

| Breast Cancer Resistance Protein (BCRP) | Not a substrate | 5.71 asm.orgnih.gov |

The interaction of M1 with various SLC uptake transporters has also been evaluated. These transporters are important for the entry of drugs and endogenous compounds into cells, particularly in organs like the liver and kidneys.

In vitro assessments indicate that M1 is not a substrate for several key SLC transporters, including:

Organic Anion-Transporting Polypeptides (OATP1B1 and OATP1B3) nih.gov

Organic Cation Transporter 1 (OCT1) nih.gov

Furthermore, M1 demonstrated minimal to no inhibitory effect on the activities of renal organic anion transporters (OATs) and organic cation transporter 2 (OCT2). nih.gov

Genetic and Proteomic Determinants of Delamanid Metabolite M1 Metabolism and Disposition

Genetic Polymorphisms Influencing Delamanid (B1670213) Metabolite M1 Formation and Elimination.

Genetic variations in enzymes and proteins involved in drug metabolism can lead to significant inter-individual differences in drug response. For Delamanid metabolite M1, polymorphisms in cytochrome P450 enzymes and albumin are of particular interest.

Polymorphisms in Cytochrome P450 Enzymes Affecting M1 Metabolic Rates.

The major pathway for the metabolism of this compound in humans involves hydroxylation to form metabolite M2, followed by oxidation to the ketone form (M3). This process is primarily mediated by the cytochrome P450 enzyme CYP3A4 researchgate.netdrugbank.comresearchgate.netnih.govnih.gov. Genetic polymorphisms in the CYP3A4 gene can alter the enzyme's activity, potentially affecting the rate of M1 metabolism.

Table 1: Key Cytochrome P450 Enzyme in this compound Metabolism

| Enzyme | Metabolite Conversion | Implication of Polymorphism |

| CYP3A4 | M1 → M2 → M3 | Potential for altered metabolic rates, though direct evidence is limited. |

Influence of Albumin Genetic Variants on Delamanid to M1 Bioconversion.

The initial and crucial step in Delamanid metabolism is its conversion to the primary metabolite, M1. This bioconversion is uniquely mediated by plasma albumin, rather than hepatic enzymes researchgate.netresearchgate.netnih.govnih.govnih.gov. In vitro studies have demonstrated that human serum albumin is predominantly responsible for metabolizing Delamanid to M1 nih.gov.

The impact of genetic variants of albumin on this bioconversion is an area that requires further investigation. While it is known that conditions such as hypoalbuminemia can increase Delamanid clearance, a direct link between specific albumin genetic polymorphisms and the rate of M1 formation has not been established in the reviewed literature nih.gov. A population pharmacokinetic study found that while Delamanid is metabolized to M1 by albumin in vitro, individual plasma albumin levels did not appear to impact the kinetics of Delamanid or M1 in patients nih.gov. This suggests a complex relationship that may not be solely dependent on albumin concentration but potentially on its functional characteristics, which could be influenced by genetic variants.

Table 2: Primary Protein Involved in Delamanid to M1 Bioconversion

| Protein | Bioconversion | Influence of Genetic Variants |

| Albumin | Delamanid → M1 | Not yet established. |

Proteomic Investigations of M1-Associated Metabolic Networks.

Proteomics, the large-scale study of proteins, offers a powerful tool to investigate the complex metabolic networks associated with drug metabolites. Such studies can identify the various proteins that interact with and are affected by a drug metabolite, providing a broader understanding of its disposition and potential effects.

Future proteomic research in human subjects could elucidate the full spectrum of proteins that interact with M1, potentially identifying novel metabolic pathways and transport mechanisms. This would contribute to a more comprehensive understanding of the factors influencing its disposition and could help in personalizing Delamanid therapy.

Advanced Analytical Approaches for Delamanid Metabolite M1 Research

State-of-the-Art Chromatographic Techniques for M1 Quantification

The primary analytical technique for the quantification of Delamanid (B1670213) metabolite M1 is high-performance liquid chromatography (HPLC), most commonly coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are crucial for measuring the low concentrations of metabolites typically found in biological samples researchgate.net.

Reversed-phase chromatography is the standard approach, utilizing C18 or polar-modified columns to achieve effective separation of M1 from the parent drug, other metabolites, and endogenous matrix components nih.govescholarship.orgresearchgate.net. For instance, a Waters Xterra MS C18 column has been successfully used for the chromatographic separation of M1 in cerebrospinal fluid (CSF) nih.govresearchgate.net. Similarly, a Synergi Polar RP column was employed for the analysis of M1 in hair samples escholarship.org.

Gradient elution is typically employed to ensure optimal separation and peak shape within a short analysis time nih.govescholarship.orgresearchgate.net. Mobile phases commonly consist of an aqueous component, often with a formic acid modifier to improve ionization, and an organic solvent like methanol (B129727) or acetonitrile (B52724) researchgate.netescholarship.org. The total run time for these methods is generally short, often between 5.5 to 7.5 minutes, making them suitable for the analysis of a large number of samples in clinical and research settings nih.govescholarship.orgresearchgate.net.

LC-MS/MS is the definitive technique for the sensitive and selective quantification of Delamanid metabolite M1 in biological matrices such as plasma, cerebrospinal fluid, and hair nih.govescholarship.orgnih.gov. This technology combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

Triple quadrupole mass spectrometers are typically used, operating in the positive ion electrospray ionization (ESI+) mode researchgate.netnih.govresearchgate.net. Detection is performed using multiple reaction monitoring (MRM), which provides excellent specificity by tracking unique precursor-to-product ion transitions for the analyte nih.govresearchgate.net. For M1, a structural analogue, OPC-14714, is often used as an internal standard to ensure accuracy and correct for any variability during sample processing and analysis nih.govescholarship.org. The use of a stable isotope-labeled internal standard for the parent drug, Delamanid-d4, has also been noted to result in highly reproducible peak area ratios nih.gov.

The application of LC-MS/MS has enabled the development of assays with low limits of quantification, which is essential for pharmacokinetic studies. For example, a validated method for human CSF demonstrated a calibration range of 0.300–30.0 ng/mL for M1 nih.govresearchgate.netnih.gov. Another method developed for hair samples achieved a lower limit of quantitation (LLOQ) of 0.03 ng/mg escholarship.org.

| Parameter | Method for Cerebrospinal Fluid (CSF) nih.govresearchgate.net | Method for Hair Samples escholarship.org |

| LC System | Agilent 1260 HPLC | Agilent LC 1260 |

| MS System | AB Sciex 5500 Triple Quadrupole | AB Sciex API 5500 |

| Analytical Column | Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm) | Synergi Polar RP (2.5 µm, 100 mm × 2.1 mm) |

| Mobile Phase | Gradient elution (details not specified in abstract) | Gradient of water with 0.1% formic acid and acetonitrile |

| Flow Rate | 300 µL/min | Not specified |

| Run Time | 7.5 minutes | 5.5 minutes |

| Ionization Mode | Positive Ion Electrospray (ESI+) | Not specified, typically ESI+ |

| Internal Standard | OPC-14714 | OPC-14714 |

Methodologies for Sample Preparation and Matrix Effect Mitigation in M1 Studies

Effective sample preparation is a critical step to remove interfering substances from the biological matrix, concentrate the analyte, and ensure the accuracy and reproducibility of the M1 quantification. The choice of method depends on the specific matrix being analyzed.

For liquid matrices like cerebrospinal fluid, a common and effective technique is protein precipitation nih.govresearchgate.netnih.gov. In one validated method, CSF samples were treated with an ice-cold mixture of methanol and formic acid (100:1, v/v) containing the internal standards nih.gov. This procedure effectively removes proteins that can interfere with the analysis. The process is often followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte nih.gov. To further enhance cleanup and concentrate the sample, on-line solid-phase extraction (SPE) can be integrated into the LC-MS/MS workflow nih.govresearchgate.netnih.gov. This automated approach minimizes sample handling and potential for error.

For solid matrices like hair, a different approach is required. Hair samples are first pulverized, and the analytes are then extracted using an organic solvent escholarship.org. A method for M1 in hair involved extraction with methanol at 37°C for two hours, followed by a 1:1 dilution with water before injection into the LC-MS/MS system escholarship.org.

Mitigation of matrix effects—the suppression or enhancement of ionization by co-eluting endogenous components—is crucial for accurate quantification. The most effective strategy is the use of a co-eluting internal standard, such as the structural analogue OPC-14714 for M1 nih.govescholarship.org. By behaving similarly to the analyte during extraction and ionization, the internal standard allows for reliable correction of matrix-induced variations. High extraction recoveries, reported to be over 98% for M1 in CSF, also indicate minimal matrix interference and an efficient sample preparation process nih.govresearchgate.netnih.gov.

Development and Validation of Novel Assays for this compound in Biological Matrices

The development of novel assays for M1 is guided by the need to measure the metabolite in different biological fluids and tissues to fully characterize the pharmacology of Delamanid. Each new assay must undergo a rigorous validation process to ensure its reliability and adherence to regulatory standards.

Validation procedures assess several key parameters, including specificity, linearity, sensitivity, precision, and accuracy escholarship.orgnih.gov.

Specificity is confirmed by analyzing blank matrix samples from multiple sources to ensure no endogenous components interfere with the detection of M1 or its internal standard escholarship.orgnih.gov.

Linearity is established by running calibration curves over a defined concentration range. For M1 in hair, the established linear dynamic range was 0.03–21 ng/mg, with an average linearity coefficient of determination of 0.995 escholarship.org. For CSF, the calibration range was 0.300–30.0 ng/mL nih.govresearchgate.net.

Sensitivity is defined by the lower limit of detection (LOD) and the LLOQ. For M1 in hair, the LOD was 0.003 ng/mg and the LLOQ was 0.03 ng/mg escholarship.org.

Precision and Accuracy are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, mid, and high) within a single run (intra-day) and across several days (inter-day) escholarship.org. For the assay in hair, the within-run precision for M1 was between 2.87% and 4.24%, while the between-run precision was between 7.61% and 8.64% coefficient of variation (CV) escholarship.org.

These validated methods are then applied to analyze clinical or preclinical samples, providing crucial data for pharmacokinetic modeling and understanding drug distribution nih.govresearchgate.net.

| Validation Parameter | Assay for Hair Samples escholarship.org | Assay for Cerebrospinal Fluid nih.govresearchgate.netnih.gov |

| Linear Dynamic Range | 0.03–21 ng/mg | 0.300–30.0 ng/mL |

| Lower Limit of Detection (LOD) | 0.003 ng/mg | Not specified |

| Lower Limit of Quantitation (LLOQ) | 0.03 ng/mg | 0.300 ng/mL |

| Between-Run Precision (%CV) | 7.61% - 8.64% | Assessed over three independent batches |

| Accuracy (%RE) | ≤ 15% at QC levels | Assessed over three independent batches |

| Extraction Recovery | Not specified | >98% |

Future Directions and Unexplored Avenues in Delamanid Metabolite M1 Research

Identification of Novel Delamanid (B1670213) Metabolite M1 Biotransformation Products

Delamanid is initially metabolized by plasma albumin to its major metabolite, M1, which serves as a crucial starting point for further biotransformation. nih.govufl.edu Subsequent metabolism of M1 proceeds along three distinct pathways, resulting in the formation of at least seven additional metabolites, designated M2 through M8. nih.govdiva-portal.org

The primary and most well-characterized pathway in humans involves the hydroxylation of the oxazole (B20620) moiety of M1 to form M2. nih.govdiva-portal.org This is followed by the oxidation of M2 to a ketone form, yielding M3, a process predominantly mediated by the cytochrome P450 enzyme CYP3A4. nih.govdiva-portal.org

A second metabolic route for M1 involves the hydrolysis and deamination of the oxazole amine group to produce M4. nih.gov This metabolite is then further hydroxylated to form M6 and M7, and can also be oxidized to another ketone metabolite, M8. nih.gov

The third identified pathway consists of the hydrolytic cleavage of the oxazole ring of M1, leading to the formation of metabolite M5. nih.gov

While the identities of metabolites M1, M2, M3, and M4 have been established, further research is warranted to fully characterize the structures and biological activities of metabolites M5, M6, M7, and M8. The elucidation of these novel biotransformation products will provide a more complete picture of the metabolic clearance of Delamanid and could reveal any pharmacologically active or potentially toxic downstream metabolites.

Table 1: Known Biotransformation Products of Delamanid Metabolite M1

| Metabolite | Precursor | Key Transformation |

| M2 | M1 | Hydroxylation of the oxazole moiety |

| M3 | M2 | Oxidation to a ketone form (CYP3A4 mediated) |

| M4 | M1 | Hydrolysis and deamination of the oxazole amine |

| M5 | M1 | Hydrolytic cleavage of the oxazole ring |

| M6 | M4 | Hydroxylation |

| M7 | M4 | Hydroxylation |

| M8 | M4 | Oxidation to a ketone form |

Integration of Omics Technologies for Comprehensive M1 Metabolic Profiling

The advent of "omics" technologies, including metabolomics, proteomics, and pharmacogenomics, presents a significant opportunity to deepen our understanding of the intricate metabolic pathways of this compound. To date, the application of these powerful tools to the specific metabolic profiling of M1 has been limited, representing a key area for future research.

Metabolomics , the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms, could be employed to identify a comprehensive profile of M1's downstream metabolites in various biological matrices. Untargeted metabolomics, in particular, has the potential to uncover previously unidentified biotransformation products and provide insights into the broader metabolic perturbations caused by Delamanid therapy.

Proteomics , the study of the entire complement of proteins in a biological system, can help to identify the specific enzymes and transport proteins involved in the metabolism and disposition of M1. While CYP3A4 has been implicated in the formation of M3, a comprehensive proteomic analysis could reveal other cytochrome P450 isoforms or non-CYP enzymes that contribute to the metabolism of M1 and its subsequent metabolites.

Pharmacogenomics aims to elucidate the influence of genetic variations on drug response. By identifying genetic polymorphisms in metabolic enzymes and transporters that affect the pharmacokinetics of M1, it may be possible to predict inter-individual variability in drug exposure and response. This could pave the way for personalized dosing strategies to optimize efficacy and minimize potential toxicities.

The integration of these omics technologies into a systems biology approach will be crucial for constructing a comprehensive and dynamic model of M1 metabolism. This will not only enhance our fundamental understanding of Delamanid's pharmacology but also provide a basis for the development of novel biomarkers to monitor treatment response and safety.

Refinement of Predictive Models for this compound Pharmacokinetics and Disposition

Predictive pharmacokinetic (PK) models are invaluable tools for understanding and anticipating the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. Several population pharmacokinetic (PopPK) models have been developed for Delamanid and its primary metabolite, M1 (DM-6705), providing valuable insights into their kinetic profiles. nih.govru.nl

Early models have characterized the pharmacokinetics of Delamanid using a two-compartment model with first-order elimination and absorption, and have also described the disposition of M1. nih.gov More recent efforts have focused on developing joint PopPK models that simultaneously characterize the concentration-time course of both Delamanid and M1. nih.gov These models have explored the influence of various covariates, such as body weight, age, and co-administration of other drugs, on the pharmacokinetics of both parent drug and metabolite. ru.nl For instance, one study described the pharmacokinetics of M1 using a one-compartment disposition model with Delamanid clearance as the input and linear elimination. nih.gov Another study utilized a two-compartment model for the disposition of M1. ru.nl

Physiologically based pharmacokinetic (PBPK) modeling represents a further refinement in predicting drug disposition. A PBPK model for Delamanid has been developed, which assumes metabolism by albumin in both circulating plasma and tissues. researchgate.net This model has been used to simulate the concentration-time profiles of Delamanid in various organs. researchgate.net Future refinement of these PBPK models to specifically incorporate the formation and subsequent elimination pathways of M1 will be a critical step forward. A robust PBPK model for M1 would allow for the simulation of its concentration in various tissues, providing a more mechanistic understanding of its distribution and potential for tissue-specific effects.

Further refinement of both PopPK and PBPK models for M1 should focus on incorporating data from diverse patient populations, including those with co-morbidities and varying genetic backgrounds. The integration of data from "omics" studies into these models will also enhance their predictive power. Ultimately, more accurate and refined predictive models for M1 will be instrumental in optimizing Delamanid therapy and ensuring its safe and effective use in the fight against multidrug-resistant tuberculosis.

Table 2: Chemical Compound Names

| Abbreviation/Metabolite Code | Chemical Name |

| Delamanid | (2R)-2-Methyl-6-nitro-2-{[4-(4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenoxy)methyl]-2,3-dihydroimidazo[2,1-b]oxazole |

| M1 (DM-6705) | (R)-2-Amino-5-{[4-(4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenoxy)methyl]}-4,5-dihydrooxazole |

| M2 | (4RS,5S)-2-Amino-5-{[4-(4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenoxy)methyl]}-4,5-dihydrooxazol-4-ol |

| M3 | (S)-5-{[4-(4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenoxy)methyl]}-2-iminooxazolidin-4-one |

| M4 | (R)-5-{[4-(4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenoxy)methyl]}-1,3-oxazolidin-2-one |

| M5 | Not specified |

| M6 | Not specified |

| M7 | Not specified |

| M8 | Not specified |

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Delamanid metabolite M1 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying M1 due to its high sensitivity and specificity in complex biological samples like plasma and breast milk . Methodological considerations include:

- Online solid-phase extraction (SPE) : Enhances recovery rates and reduces matrix interference, particularly for lipophilic compounds like M1 .

- Internal standardization : Stable isotope-labeled analogs of M1 should be used to correct for ion suppression/enhancement effects .

- Validation parameters : Follow FDA/EMA guidelines for linearity (1–1000 ng/mL), precision (<15% CV), and accuracy (85–115%) .

Q. How does plasma protein binding influence the pharmacokinetic (PK) profile of M1?

M1 is >99% protein-bound, primarily to albumin, which limits its renal excretion and extends its half-life (30–38 hours) . Key methodological steps to assess binding:

- Equilibrium dialysis : Quantify unbound M1 fraction under physiological pH (7.4) and temperature (37°C) .

- Ultrafiltration : Validate binding consistency across hypoalbuminemic vs. normal plasma samples to model clinical variability .

Advanced Research Questions

Q. How can researchers resolve species-specific discrepancies in M1 exposure between preclinical models and humans?

Rodent models underestimate M1 exposure due to differences in albumin-mediated metabolism and CYP3A4 ontogeny . Strategies include:

- Virtual population modeling : Incorporate pediatric growth trajectories and CYP3A4 maturation profiles to bridge preclinical-human gaps .

- Humanized albumin transgenic mice : Evaluate M1 formation kinetics in models expressing human serum albumin .

Q. What experimental designs are critical for assessing M1’s safety in pediatric populations?

- Ontogeny-adjusted dosing : Simulate CYP3A4 activity trajectories (e.g., using the "Upreti" or "Salem" models) to predict M1 accumulation in children .

- Safety biomarkers : Pair PK studies with continuous ECG monitoring to detect QTc prolongation linked to M1’s electrophysiological effects .

Q. How should conflicting data on CYP3A4’s role in M1 metabolism be reconciled?

While albumin is the primary driver of M1 formation, CYP3A4 inhibitors (e.g., ritonavir) reduce M1 clearance by 30–50%, suggesting a secondary metabolic pathway . Methodological approaches:

- Reaction phenotyping : Use cDNA-expressed CYP isoforms to isolate contributions of specific enzymes .

- Knockout hepatocyte models : Compare M1 metabolism in CYP3A4-null vs. wild-type cells .

Q. What metabolomics workflows are optimal for studying M1’s interactions with host metabolic pathways?

Q. How can researchers address variability in M1 exposure data across clinical cohorts?

- Population PK modeling : Identify covariates (e.g., albumin levels, CYP3A4 polymorphisms) using nonlinear mixed-effects tools like NONMEM .

- Covariate adjustment : Stratify analyses by HIV co-infection status or hepatic impairment, which alter M1’s volume of distribution .

Q. What in vitro systems best replicate M1’s metabolic activation in Mycobacterium tuberculosis?

- F420-dependent nitroreductase assays : Use recombinant M. tuberculosis Ddn enzyme to quantify M1’s prodrug activation kinetics under anaerobic conditions .

- Macrophage infection models : Measure intracellular M1 concentrations via LC-MS to correlate bactericidal activity with metabolite exposure .

Data Contradiction and Reproducibility

Q. Why do some studies report negligible anti-TB activity for M1 despite high plasma exposure?

M1’s MIC values (6.25–50 mg/L) exceed therapeutic plasma concentrations (≤1 mg/L), suggesting its activity is context-dependent (e.g., hypoxia, macrophage penetration) . Experimental refinements:

- Acid-fast bacilli viability assays : Compare M1’s efficacy in log-phase vs. dormant mycobacteria .

- Synergy testing : Evaluate M1 in combination with bedaquiline to exploit complementary mechanisms .

Q. How can bioanalytical assays be optimized to distinguish M1 from structurally similar metabolites?

- High-resolution MS (HRMS) : Use Q-TOF or Orbitrap platforms to resolve M1 from isomers (e.g., DM-6704/6705) via exact mass (<5 ppm error) .

- Ion mobility spectrometry : Separate co-eluting metabolites using collision cross-section (CCS) values .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.